molecular formula C18H14N4O3 B11558479 2-(2-cyanophenoxy)-N'-[(3E)-5-methyl-2-oxo-1,2-dihydro-3H-indol-3-ylidene]acetohydrazide

2-(2-cyanophenoxy)-N'-[(3E)-5-methyl-2-oxo-1,2-dihydro-3H-indol-3-ylidene]acetohydrazide

Cat. No.: B11558479
M. Wt: 334.3 g/mol
InChI Key: FPIIQZLZGJDAPO-UHFFFAOYSA-N
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Description

2-(2-cyanophenoxy)-N’-[(3E)-5-methyl-2-oxo-1,2-dihydro-3H-indol-3-ylidene]acetohydrazide is a complex organic compound with potential applications in various fields of scientific research. This compound is characterized by its unique structure, which includes a cyanophenoxy group and an indolylidene moiety.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-cyanophenoxy)-N’-[(3E)-5-methyl-2-oxo-1,2-dihydro-3H-indol-3-ylidene]acetohydrazide typically involves multiple steps:

Industrial Production Methods

Industrial production methods for this compound are not well-documented, likely due to its specialized applications and relatively recent development. the synthetic routes mentioned above can be scaled up with appropriate modifications to reaction conditions and purification techniques.

Chemical Reactions Analysis

Types of Reactions

2-(2-cyanophenoxy)-N’-[(3E)-5-methyl-2-oxo-1,2-dihydro-3H-indol-3-ylidene]acetohydrazide can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can yield hydrazine derivatives.

    Substitution: The cyanophenoxy and indolylidene groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are typically used.

    Substitution: Nucleophilic substitution reactions often involve reagents like sodium hydroxide (NaOH) and various alkyl halides.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce hydrazine derivatives.

Scientific Research Applications

2-(2-cyanophenoxy)-N’-[(3E)-5-methyl-2-oxo-1,2-dihydro-3H-indol-3-ylidene]acetohydrazide has several applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Medicine: Investigated for its potential therapeutic properties, including anti-cancer and anti-inflammatory effects.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action for 2-(2-cyanophenoxy)-N’-[(3E)-5-methyl-2-oxo-1,2-dihydro-3H-indol-3-ylidene]acetohydrazide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

Similar Compounds

    2-(2-cyanophenoxy)acetohydrazide: Shares the cyanophenoxy group but lacks the indolylidene moiety.

    5-methyl-2-oxo-1,2-dihydro-3H-indole-3-carbaldehyde: Contains the indolylidene group but lacks the cyanophenoxy group.

Uniqueness

2-(2-cyanophenoxy)-N’-[(3E)-5-methyl-2-oxo-1,2-dihydro-3H-indol-3-ylidene]acetohydrazide is unique due to its combination of the cyanophenoxy and indolylidene groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research applications.

Properties

Molecular Formula

C18H14N4O3

Molecular Weight

334.3 g/mol

IUPAC Name

2-(2-cyanophenoxy)-N-[(2-hydroxy-5-methyl-1H-indol-3-yl)imino]acetamide

InChI

InChI=1S/C18H14N4O3/c1-11-6-7-14-13(8-11)17(18(24)20-14)22-21-16(23)10-25-15-5-3-2-4-12(15)9-19/h2-8,20,24H,10H2,1H3

InChI Key

FPIIQZLZGJDAPO-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=C(C=C1)NC(=C2N=NC(=O)COC3=CC=CC=C3C#N)O

Origin of Product

United States

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